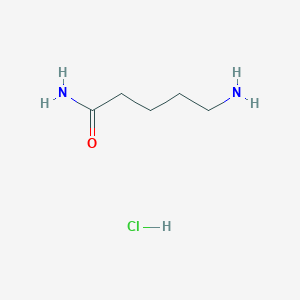

5-Aminopentanamide hydrochloride

Descripción general

Descripción

5-Aminopentanamide hydrochloride is a chemical compound that belongs to the class of fatty amides. It consists of pentanamide with an amino substituent at the 5-position. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopentanamide hydrochloride typically involves the reaction of pentanamide with an amino group at the 5-position. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Aminopentanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted amides and other derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Precursor for Bioplastics and Polyamides

5-Aminopentanamide hydrochloride serves as a vital building block in the synthesis of polyamides and other bioplastics. It can be derived from L-lysine through enzymatic pathways, contributing to the production of δ-valerolactam, 5-hydroxyvalerate, glutarate, and 1,5-pentanediol . These compounds are essential for developing biodegradable plastics, which are increasingly important in addressing environmental concerns related to traditional plastics.

1.2. Enzymatic Pathways in Microbial Production

Research has demonstrated that microbial strains such as Bacillus methanolicus can be engineered to utilize methanol as a carbon source for the biosynthesis of 5-aminovalerate (5AVA), which is closely related to this compound . This biotechnological approach not only enhances the sustainability of chemical production but also provides a platform for producing valuable intermediates for various chemical processes.

Pharmaceutical Applications

2.1. Antimicrobial Properties

Recent studies have indicated that derivatives of 5-aminopentanamide may exhibit antimicrobial properties against multidrug-resistant bacteria . The compound's role in modifying lipid A in bacterial membranes can lead to potential therapeutic applications in combating infections caused by resistant strains like Klebsiella pneumoniae. This highlights its importance in developing new antibiotics or adjunct therapies.

2.2. Metabolic Pathways and Disease Treatment

The compound is involved in metabolic pathways related to lysine degradation, which can have implications for metabolic disorders . Understanding these pathways can aid in developing treatments for conditions associated with amino acid metabolism dysfunctions.

Material Science Applications

3.1. Development of Biodegradable Materials

The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials with enhanced mechanical properties . These materials can be utilized in various applications such as packaging, agricultural films, and medical devices, aligning with the growing demand for sustainable alternatives to conventional plastics.

3.2. Biomedical Devices

Research indicates that polyhydroxyalkanoates (PHAs), which can be synthesized using 5-aminovalerate derivatives, are promising candidates for biomedical applications including sutures, drug delivery systems, and tissue engineering scaffolds . The biocompatibility and biodegradability of these materials make them suitable for temporary implants and other medical devices.

Case Study: Production of 5AVA from Methanol

A recent study established a method for producing 5-aminovalerate from methanol using recombinant Bacillus methanolicus strains. The highest titer achieved was 0.02 g/L through two out of five tested biosynthetic pathways . This research underlines the feasibility of using alternative feedstocks for producing valuable biochemical intermediates.

Case Study: Antimicrobial Activity Against MDR Strains

In a study focusing on polymyxin-resistant Klebsiella pneumoniae, metabolic profiling revealed significant alterations in lipid metabolism upon treatment with polymyxin B, suggesting potential therapeutic roles for compounds like this compound in modulating bacterial resistance mechanisms .

Mecanismo De Acción

The mechanism of action of 5-Aminopentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making the compound valuable for research in enzymology and metabolic studies.

Comparación Con Compuestos Similares

Similar Compounds

5-Aminovaleramide: Similar structure with an amino group at the 5-position.

5-Aminovaleric acid amide: Another compound with a similar backbone but different functional groups.

Uniqueness

5-Aminopentanamide hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Actividad Biológica

5-Aminopentanamide hydrochloride, also known as 5-aminopentanoic acid amide or 5-APNM, is a compound with significant biological relevance, particularly in amino acid metabolism and microbial activity. This article explores its biological activity, metabolic pathways, and potential applications based on current research findings.

- Chemical Formula : CHNO

- Molecular Weight : 116.16 g/mol

- IUPAC Name : 5-aminopentanamide

Metabolic Pathways

5-Aminopentanamide is primarily involved in the lysine degradation pathway. It can be generated through the enzymatic reduction of 5-aminopentanoate or the oxidative decarboxylation of L-lysine. In particular, it plays a role in the following metabolic processes:

- Lysine Catabolism :

- Bacterial Metabolism :

Biological Activity

The biological activity of 5-aminopentanamide is multifaceted:

- Antifibrinolytic Properties : It has been characterized as an antifibrinolytic amino acid analog, functioning as a weak inhibitor of the blood clotting pathway . This property may have implications for therapeutic applications in managing bleeding disorders.

- GABA Analog : Research indicates that 5-aminovalerate, a related compound, acts as a weak GABA agonist. Given that 5-aminopentanamide is structurally similar, it may exhibit similar neuroactive properties .

Study on Enzymatic Activity

A study published in Nature highlighted the enzymatic pathways involving 5-aminopentanamide. The research demonstrated that specific enzymes could utilize L-lysine as a substrate to produce 5-aminopentanamide under oxidative conditions. The findings suggested that this compound plays a role in various enzymatic reactions related to amino acid metabolism .

Metabolic Profiling

A comparative metabolomic analysis revealed that exposure to certain antibiotics could significantly alter the levels of metabolites including 5-aminopentanamide in bacterial strains. This suggests that antimicrobial treatments may impact amino acid metabolism and the production of compounds like 5-aminopentanamide .

Data Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Antifibrinolytic | Weak inhibitor of blood clotting pathways |

| GABA Agonist | Potential neuroactive effects similar to GABA |

| Metabolic Role | Intermediate in lysine degradation |

| Bacterial Catabolism | Utilized by Pseudomonas species for energy |

Propiedades

IUPAC Name |

5-aminopentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVRUUAXBANYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.